4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxamide group, and a thiadiazole ring substituted with a sec-butylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Sec-Butylthio Group: The sec-butylthio group can be introduced through a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group on the thiadiazole ring.
Cyclohexanecarboxamide Formation: The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid or its derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and sec-butylthio group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-butyl-N-(5-methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: Similar structure but with a methylthio group instead of a sec-butylthio group.
4-butyl-N-(5-ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: Similar structure but with an ethylthio group instead of a sec-butylthio group.
Uniqueness
The uniqueness of 4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The sec-butylthio group may provide unique steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4-butylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3OS2/c1-4-6-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)22-12(3)5-2/h12-14H,4-11H2,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMBRWHFLVRNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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